4-Methyl Mebendazole 4-Methyl Mebendazole
Brand Name: Vulcanchem
CAS No.: 31545-31-0
VCID: VC0126602
InChI: InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22)
SMILES: CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

4-Methyl Mebendazole

CAS No.: 31545-31-0

Cat. No.: VC0126602

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

4-Methyl Mebendazole - 31545-31-0

Specification

CAS No. 31545-31-0
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate
Standard InChI InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22)
Standard InChI Key PRYHZIFGXMQOGE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC

Introduction

Chemical Structure and Properties

4-Methyl Mebendazole is a benzimidazole derivative with the systematic name methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate . The compound's structure is characterized by a benzimidazole core connected to a methylbenzoyl group and a methylcarbamate group.

Basic Chemical Identifiers

The compound can be identified through several standard chemical identifiers as detailed in the table below:

ParameterValue
CAS Number31545-31-0
Molecular FormulaC17H15N3O3
Molecular Weight309.31900 g/mol
Exact Mass309.11100
PSA87.57000
LogP3.29420

These parameters provide essential information for identifying and characterizing the compound in various chemical databases and research contexts .

Structural Representation

4-Methyl Mebendazole can be represented through various chemical notation systems that provide different levels of structural detail:

  • SMILES: CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC

  • InChI: InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22)

  • InChIKey: PRYHZIFGXMQOGE-UHFFFAOYSA-N

The compound is achiral with no defined stereocenters or E/Z centers, and demonstrates no optical activity .

Physical and Predicted Properties

Predicted Collision Cross Section

Collision cross-section (CCS) values provide important information about a molecule's three-dimensional structure and can be useful in mass spectrometry-based identification and characterization. The predicted CCS values for 4-Methyl Mebendazole with various adducts are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]+310.11861170.9
[M+Na]+332.10055183.8
[M+NH4]+327.14515177.0
[M+K]+348.07449179.9
[M-H]-308.10405173.2
[M+Na-2H]-330.08600177.4
[M]+309.11078173.1
[M]-309.11188173.1

These predicted values can be valuable for analytical chemists seeking to identify or quantify the compound using mass spectrometry techniques .

Relationship to Mebendazole

Structural Comparison

4-Methyl Mebendazole differs from the parent compound mebendazole primarily by the addition of a methyl group on the benzoyl ring. This structural modification may alter the compound's pharmacokinetic and pharmacodynamic properties compared to mebendazole.

Mebendazole itself is a well-established anthelmintic medication used primarily for treating various parasitic worm infections. It is also being investigated for repurposing in other therapeutic areas, including as an anti-inflammatory agent and in cancer treatment .

Research Implications and Future Directions

Analytical Considerations

The detailed chemical identifier information and predicted physical properties provided for 4-Methyl Mebendazole offer valuable reference data for analytical chemists. Such information facilitates the development of sensitive and specific analytical methods for detecting and quantifying the compound in various matrices.

The predictive collision cross-section data could prove particularly useful for mass spectrometry-based analyses, potentially enabling more accurate identification and quantification of the compound in complex mixtures .

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